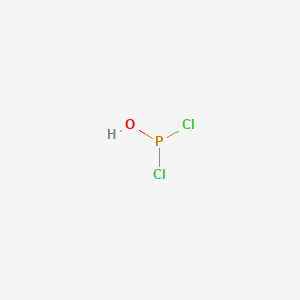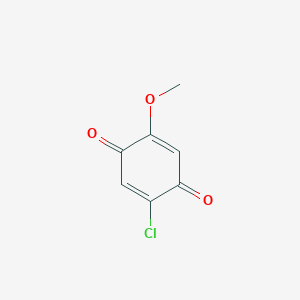
Phosphorodichloridous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodichloridous acid, also known as dichlorophosphinic acid, is an organophosphorus compound with the chemical formula HCl2PO. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes. This compound is known for its role as an intermediate in the production of other phosphorus-containing compounds.
Vorbereitungsmethoden
Phosphorodichloridous acid can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride (PCl3) with water. The reaction is highly exothermic and must be controlled carefully to prevent violent reactions. The general reaction is as follows:
PCl3+H2O→HCl2PO+HCl
In industrial settings, this compound is produced by the controlled hydrolysis of phosphorus trichloride. The reaction conditions typically involve the use of a solvent such as chloroform or dichloromethane to moderate the reaction and prevent the formation of unwanted by-products.
Analyse Chemischer Reaktionen
Phosphorodichloridous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid (H3PO4) using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: It can be reduced to form phosphorous acid (H3PO3) using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions with alcohols to form phosphorodichloridous esters. For example, reacting with methanol (CH3OH) forms methyl dichlorophosphite (CH3Cl2PO).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alcohols for esterification. The major products formed from these reactions are phosphoric acid, phosphorous acid, and various phosphorodichloridous esters.
Wissenschaftliche Forschungsanwendungen
Phosphorodichloridous acid has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.
Biology: It is used in the synthesis of biologically active phosphorus compounds, which are studied for their potential therapeutic applications.
Medicine: It is involved in the synthesis of phosphorus-containing drugs and prodrugs, which are explored for their efficacy in treating various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals that require phosphorus-containing intermediates.
Wirkmechanismus
The mechanism of action of phosphorodichloridous acid involves its reactivity with nucleophiles. The compound’s phosphorus atom is electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity allows it to participate in various chemical reactions, forming new phosphorus-containing compounds. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles present.
Vergleich Mit ähnlichen Verbindungen
Phosphorodichloridous acid can be compared with other similar compounds such as:
Phosphorous acid (H3PO3): Unlike this compound, phosphorous acid has three hydroxyl groups and is less reactive.
Phosphoric acid (H3PO4): Phosphoric acid is a fully oxidized form of phosphorus and is more stable compared to this compound.
Methyl dichlorophosphite (CH3Cl2PO): This compound is an ester of this compound and is used in similar applications but has different reactivity due to the presence of the methyl group.
This compound is unique due to its high reactivity and ability to form a wide range of phosphorus-containing compounds, making it a valuable intermediate in chemical synthesis.
Eigenschaften
IUPAC Name |
dichlorophosphinous acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl2HOP/c1-4(2)3/h3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTQJPVEXIUREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2HOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456005 |
Source


|
| Record name | Phosphorodichloridous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25404-03-9 |
Source


|
| Record name | Phosphorodichloridous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)



